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Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a

poor leaving group (hydroxyl) into an excellent one (tosylate). This reaction is of paramount

importance in the synthesis of pharmaceutical intermediates and active pharmaceutical

ingredients (APIs). (Tetrahydrofuran-3-yl)methanol is a key building block in medicinal

chemistry, and its corresponding tosylate, (Tetrahydrofuran-3-yl)methyl tosylate, serves as a

versatile intermediate for introducing the tetrahydrofuran moiety into drug candidates. This

document provides detailed protocols for the synthesis of (Tetrahydrofuran-3-yl)methyl tosylate

and highlights its application in drug development, particularly as an intermediate in the

synthesis of phosphodiesterase 9 (PDE9) inhibitors for the potential treatment of cognitive

disorders.[1]

Reaction Overview
The reaction involves the treatment of (Tetrahydrofuran-3-yl)methanol with p-toluenesulfonyl

chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid

byproduct of the reaction. Common bases used for this transformation include pyridine,

triethylamine, or as detailed in the specific protocol below, a combination of N-

methylmorpholine and 1-methylimidazole. The resulting (Tetrahydrofuran-3-yl)methyl tosylate

can be used in subsequent nucleophilic substitution reactions.
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Applications in Drug Development
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a chiral version of the target molecule, is a

key intermediate in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine.[1] This hydrazine

derivative is crucial for the construction of the fused pyrazole ring in 1H-pyrazolo[4,3-c]quinolin-

4(5H)-one derivatives, which are being investigated as potent and selective PDE9 inhibitors for

the treatment of cognitive disorders.[1] The tetrahydrofuran motif is a common feature in many

biologically active compounds and approved drugs, often contributing to favorable

pharmacokinetic properties.

Data Presentation
Table 1: Reaction Parameters for the Synthesis of (R)-Tetrahydrofuran-3-yl 4-

methylbenzenesulfonate[1]

Parameter Value

Starting Material (R)-Tetrahydrofuran-3-ol

Reagent 1 p-Toluenesulfonyl chloride (TsCl)

Reagent 2 N-Methylmorpholine

Reagent 3 1-Methylimidazole

Solvent Toluene

Temperature 15 to 20°C

Product
(R)-Tetrahydrofuran-3-yl 4-

methylbenzenesulfonate

Yield
Not explicitly stated, product used directly in the

next step.

Experimental Protocols
Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-yl 4-
methylbenzenesulfonate[1]
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This protocol is adapted from a patent describing the synthesis of a key intermediate for a

PDE9 inhibitor.

Materials:

(R)-Tetrahydrofuran-3-ol (65 g)

Toluene (325 ml)

N-Methylmorpholine (111.93 g, 1.5 eq.)

1-Methylimidazole (30.28 g, 0.5 eq.)

p-Toluenesulfonyl chloride (187.0 g, 1.33 eq.)

Round-bottom flask

Stirring apparatus

Cooling bath

Procedure:

To a stirred solution of (R)-tetrahydrofuran-3-ol (65 g) in toluene (325 ml), add N-

methylmorpholine (111.93 g, 1.5 eq.) and 1-methylimidazole (30.28 g, 0.5 eq.) at 15 to 20°C.

To this mixture, add p-toluenesulfonyl chloride (187.0 g, 1.33 eq.) portion-wise while

maintaining the temperature between 15 and 20°C.

Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC

is recommended).

Upon completion, the product, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, is

typically used in the subsequent step without extensive purification. For isolation, a standard

aqueous workup followed by extraction and solvent evaporation can be performed.

General Protocol for Alcohol Tosylation
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This is a general procedure that can be adapted for the tosylation of (Tetrahydrofuran-3-
yl)methanol.

Materials:

(Tetrahydrofuran-3-yl)methanol (1 eq.)

Dichloromethane (DCM), anhydrous

Pyridine or Triethylamine (1.5 eq.)

p-Toluenesulfonyl chloride (1.2 eq.)

Round-bottom flask, flame-dried

Magnetic stirrer

Ice bath

Nitrogen or argon atmosphere

Procedure:

Dissolve (Tetrahydrofuran-3-yl)methanol (1 eq.) in anhydrous dichloromethane (10

volumes) in a flame-dried round-bottom flask under an inert atmosphere.

Cool the solution to 0°C using an ice bath.

Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (as

monitored by TLC), allow the mixture to warm to room temperature and stir for an additional

2 hours.

Upon completion, quench the reaction by adding water.

Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash successively with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude (Tetrahydrofuran-3-yl)methyl tosylate.

The product can be further purified by column chromatography on silica gel if necessary.
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Caption: Reaction workflow for the tosylation of (Tetrahydrofuran-3-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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